N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide is a chromene-based organic compound distinguished by its 4-oxo-chromene core, carboxamide group, and acetylamino-substituted phenyl ring (molecular formula: C20H18N2O4) . Chromene derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The acetylamino group enhances solubility and target-binding affinity, while the carboxamide moiety facilitates interactions with enzymes or receptors, making this compound a promising candidate for medicinal chemistry research .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)19-12-6-8-13(9-7-12)20-18(23)17-10-15(22)14-4-2-3-5-16(14)24-17/h2-10H,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKHLDLGGZSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of aniline using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the acetylamino-substituted aniline with the chromene core using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of histone deacetylases, leading to increased acetylation of histones. This results in changes in gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to chromatin remodeling and gene transcription regulation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological activities between the target compound and its analogs:
Key Research Findings
Role of the Acetylamino Group: The acetylamino group in the target compound improves water solubility and target specificity compared to simpler phenyl-substituted analogs like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide. This modification enhances interactions with polar residues in enzyme active sites, as observed in studies on kinase inhibition .
Carboxamide vs. Hydroxyl/Methoxy Groups :
Unlike 7-methoxy-4-hydroxycoumarin, which primarily acts as an anticoagulant, the carboxamide group in the target compound enables broader pharmacological applications, including neuroprotection and anti-inflammatory effects .
Substituent Position and Bioactivity :
- Nitrophenyl derivatives (e.g., N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide) exhibit strong redox activity but higher cytotoxicity due to nitro group-mediated oxidative stress .
- Chlorophenyl analogs (e.g., N-(4-chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide) show enhanced anticancer activity but may suffer from metabolic instability in vivo .
Methyl Substituents on Chromene :
Methyl groups at positions 6 and 8 (as in the target compound) increase lipophilicity , improving blood-brain barrier penetration for neuroprotective applications. This contrasts with unmethylated analogs, which show reduced bioavailability .
Limitations and Opportunities
- Toxicity Concerns : Nitrophenyl and brominated analogs, while potent, often exhibit off-target effects, necessitating structural optimization .
- Synthetic Complexity: The multi-step synthesis of the acetylamino-phenyl chromene derivative requires precise control to avoid byproducts, unlike simpler coumarin-based compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach:
Claisen-Schmidt Condensation : Reacting substituted benzaldehydes with ketones to form chalcone intermediates.
Cyclization : Using acidic or basic conditions (e.g., H₂SO₄ or NaOH) to form the chromene-4-one core.
Amidation : Coupling the chromene-2-carboxylic acid derivative with 4-acetamidoaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF or THF) to improve yields (typically 50–70%).
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 352.3).
- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond angles and torsional strain in the chromene core .
Q. What are the primary biological targets or activities studied for this compound?
- In Vitro Assays :
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values against MCF-7 or HeLa cells).
- Anti-inflammatory : COX-2 inhibition assays (comparing potency to Celecoxib).
- Antimicrobial : Disk diffusion tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR Insights :
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
- Experimental Design Adjustments :
- Standardized Assay Conditions : Control pH (7.4), serum concentration (10% FBS), and incubation time (48–72 hrs).
- Orthogonal Validation : Confirm activity via dual assays (e.g., Western blot for apoptosis markers alongside MTT).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. How can computational modeling predict target interactions and optimize derivatives?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or tubulin.
MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability.
QSAR Models : Train regression models on IC₅₀ data to prioritize substituents (e.g., -OCH₃ for solubility) .
Q. What methodologies assess compound stability under physiological conditions?
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via HPLC (C18 columns).
- Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition pathways.
- Light Sensitivity : UV-Vis spectroscopy post-UV exposure (λ = 254 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
